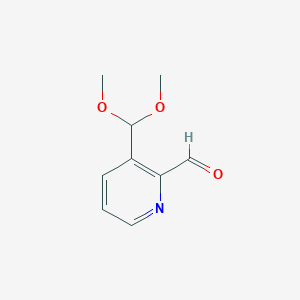
(3,3-Dichlorocyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dichlorocyclobutyl)methanol is an organic compound characterized by a cyclobutane ring substituted with two chlorine atoms at the 3-position and a hydroxymethyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dichlorocyclobutyl)methanol typically involves the chlorination of cyclobutylmethanol. One common method is the reaction of cyclobutylmethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chlorosulfite ester, which subsequently undergoes nucleophilic substitution to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (3,3-Dichlorocyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (3,3-Dichlorocyclobutyl)formaldehyde or (3,3-Dichlorocyclobutyl)carboxylic acid.
Reduction: The compound can be reduced to (3,3-Dichlorocyclobutyl)methane.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
- Oxidation products include (3,3-Dichlorocyclobutyl)formaldehyde and (3,3-Dichlorocyclobutyl)carboxylic acid.
- Reduction products include (3,3-Dichlorocyclobutyl)methane.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
(3,3-Dichlorocyclobutyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies investigating the effects of chlorinated cyclobutyl compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3,3-Dichlorocyclobutyl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (3,3-Difluorocyclobutyl)methanol
- (3,3-Dibromocyclobutyl)methanol
- (3,3-Diiodocyclobutyl)methanol
Comparison: (3,3-Dichlorocyclobutyl)methanol is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties compared to its fluorinated, brominated, or iodinated counterparts. The chlorine atoms influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other halogenated analogs may not be as effective.
Propriétés
Formule moléculaire |
C5H8Cl2O |
|---|---|
Poids moléculaire |
155.02 g/mol |
Nom IUPAC |
(3,3-dichlorocyclobutyl)methanol |
InChI |
InChI=1S/C5H8Cl2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 |
Clé InChI |
SDRWUFYAQREJGT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(3aR,6aR)-N-methyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxamide hydrochloride](/img/structure/B13463980.png)
![2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)



![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)



